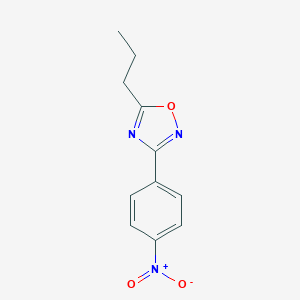

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Übersicht

Beschreibung

HA Peptide, also known as Influenza Hemagglutinin Peptide, is a synthetic peptide derived from the human influenza hemagglutinin protein. This peptide is composed of nine amino acids with the sequence Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala. It is widely used in biochemical research for tagging and purifying proteins, as well as in immunoassays to detect HA-tagged proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: HA Peptide is synthetically prepared using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Industrial Production Methods: In industrial settings, HA Peptide is produced in large quantities using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. The peptide is then lyophilized and stored under controlled conditions to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HA-Peptid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Aminosäuren innerhalb des Peptids können durch andere Aminosäuren durch gerichtete Mutagenese substituiert werden.

Häufige Reagenzien und Bedingungen:

Säurehydrolyse: Typischerweise mit 6 M Salzsäure bei 110 °C für 18-24 Stunden durchgeführt.

Oxidation: Mit Oxidationsmitteln wie Wasserstoffperoxid oder Performsäure durchgeführt.

Hauptprodukte:

Hydrolyse: Liefert freie Aminosäuren.

Oxidation: Liefert oxidierte Aminosäuren wie Methioninsulfoxid und Cystin.

Wissenschaftliche Forschungsanwendungen

HA-Peptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Tag für die Proteinreinigung und den Nachweis in verschiedenen Assays verwendet.

Medizin: Wird bei der Entwicklung von Impfstoffen und therapeutischen Proteinen eingesetzt.

Industrie: Wird bei der Produktion von rekombinanten Proteinen und Biopharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von HA-Peptid beinhaltet seine Fähigkeit, spezifisch an Anti-HA-Antikörper zu binden. Diese Bindung ermöglicht den Nachweis, die Reinigung und die Verfolgung von HA-markierten Proteinen in verschiedenen experimentellen Einrichtungen. Das Peptid interagiert über seine spezifische Aminosäuresequenz mit dem Antikörper, wodurch die Isolierung und Analyse von Zielproteinen ermöglicht wird .

Ähnliche Verbindungen:

FLAG-Peptid: Ein weiteres häufig verwendetes Peptid-Tag mit der Sequenz Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys.

c-Myc-Peptid: Ein Peptid-Tag, das vom c-Myc-Protein mit der Sequenz Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu abgeleitet ist.

V5-Peptid: Ein Peptid-Tag mit der Sequenz Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr.

Einzigartigkeit von HA-Peptid: HA-Peptid ist einzigartig aufgrund seiner hohen Spezifität und Affinität für Anti-HA-Antikörper, was es zu einem hervorragenden Werkzeug für die Proteinreinigung und den Nachweis macht. Seine geringe Größe minimiert die Interferenz mit der Bioaktivität und Funktion der markierten Proteine, was es für verschiedene Anwendungen vielseitig einsetzbar macht .

Wirkmechanismus

The mechanism of action of HA Peptide involves its ability to bind specifically to anti-HA antibodies. This binding allows for the detection, purification, and tracking of HA-tagged proteins in various experimental setups. The peptide interacts with the antibody through its specific amino acid sequence, facilitating the isolation and analysis of target proteins .

Vergleich Mit ähnlichen Verbindungen

FLAG Peptide: Another commonly used peptide tag with the sequence Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys.

c-Myc Peptide: A peptide tag derived from the c-Myc protein with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.

V5 Peptide: A peptide tag with the sequence Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr.

Uniqueness of HA Peptide: HA Peptide is unique due to its high specificity and affinity for anti-HA antibodies, making it an excellent tool for protein purification and detection. Its small size minimizes interference with the bioactivity and function of the tagged proteins, making it highly versatile for various applications .

Biologische Aktivität

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties. It also examines relevant case studies and research findings that highlight the potential therapeutic applications of this compound.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant anticancer activity. For instance, a study reported that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The compound this compound was shown to have an IC50 value in the micromolar range against these cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 2.41 |

| CaCo-2 | 0.65 |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been widely documented. Specifically, this compound has shown promising results against various bacterial strains. A study indicated that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has exhibited anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. The specific mechanism involves the suppression of prostaglandin synthesis .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in drug development. For example:

- Cytotoxicity Studies : A study evaluated the cytotoxicity of various oxadiazole derivatives on human cancer cells. The results demonstrated that modifications to the oxadiazole ring could significantly enhance anticancer activity.

- Synergistic Effects : Investigations into the combination of this compound with other antibiotics showed synergistic effects against resistant bacterial strains. This suggests its potential use in combination therapies for treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKJMUOVQDEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598244 | |

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-67-7 | |

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.